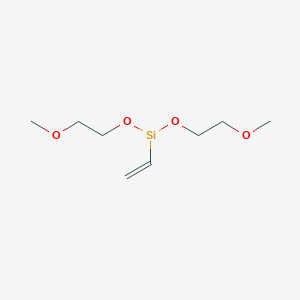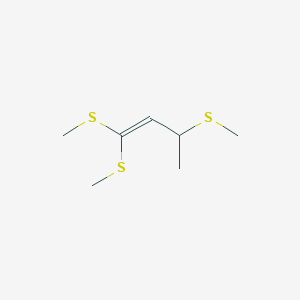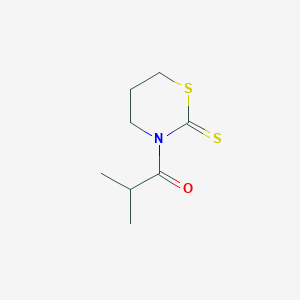
2-Methyl-1-(2-sulfanylidene-1,3-thiazinan-3-yl)propan-1-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Methyl-1-(2-sulfanylidene-1,3-thiazinan-3-yl)propan-1-one is a chemical compound that belongs to the class of thiazinanones. This compound features a unique structure with a thiazinane ring, which contains both sulfur and nitrogen atoms. The presence of these heteroatoms imparts distinct chemical properties to the compound, making it of interest in various fields of research and industry.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-1-(2-sulfanylidene-1,3-thiazinan-3-yl)propan-1-one typically involves the condensation of primary amines with carbon disulfide and dialkyl maleates. This reaction proceeds through a three-component condensation mechanism, resulting in the formation of the thiazinane ring . The reaction conditions often require a controlled environment with specific temperatures and solvents to ensure the desired product yield.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and scalability of the production process. Additionally, the purification of the final product is crucial to meet industrial standards and applications.
化学反应分析
Types of Reactions
2-Methyl-1-(2-sulfanylidene-1,3-thiazinan-3-yl)propan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol or thioether derivatives.
Substitution: The thiazinane ring allows for substitution reactions, where different functional groups can be introduced.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, play a significant role in determining the reaction outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or thioethers. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound.
科学研究应用
2-Methyl-1-(2-sulfanylidene-1,3-thiazinan-3-yl)propan-1-one has several scientific research applications:
Medicine: Research has explored its potential as an anti-inflammatory and anti-ulcer agent.
Industry: The compound’s reactivity makes it useful in the development of new materials and chemical processes.
作用机制
The mechanism of action of 2-Methyl-1-(2-sulfanylidene-1,3-thiazinan-3-yl)propan-1-one involves its interaction with molecular targets such as enzymes and proteins. The sulfur and nitrogen atoms in the thiazinane ring can form coordination complexes with metal ions, influencing various biochemical pathways. Additionally, the compound’s ability to undergo oxidation and reduction reactions allows it to modulate redox states within biological systems .
相似化合物的比较
Similar Compounds
- 2-Methyl-1-(2-thioxo-1,3-thiazinan-3-yl)propan-1-one
- Ethyl 2-(2-sulfanylidene-1,3-thiazinan-3-yl)propanoate
Uniqueness
2-Methyl-1-(2-sulfanylidene-1,3-thiazinan-3-yl)propan-1-one is unique due to its specific substitution pattern on the thiazinane ring. This substitution influences its chemical reactivity and biological activity, distinguishing it from other similar compounds.
属性
CAS 编号 |
105076-24-2 |
|---|---|
分子式 |
C8H13NOS2 |
分子量 |
203.3 g/mol |
IUPAC 名称 |
2-methyl-1-(2-sulfanylidene-1,3-thiazinan-3-yl)propan-1-one |
InChI |
InChI=1S/C8H13NOS2/c1-6(2)7(10)9-4-3-5-12-8(9)11/h6H,3-5H2,1-2H3 |
InChI 键 |
CSVROSCGLHQNSW-UHFFFAOYSA-N |
规范 SMILES |
CC(C)C(=O)N1CCCSC1=S |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



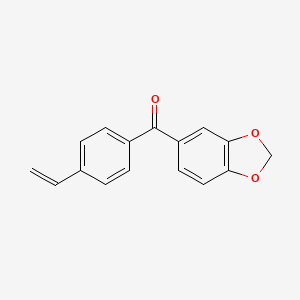

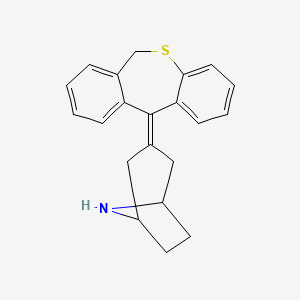
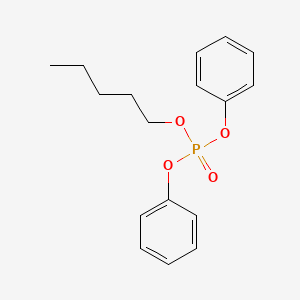

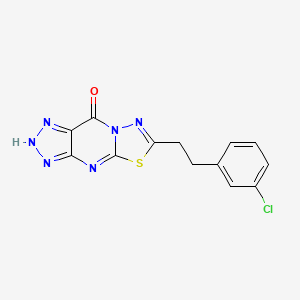
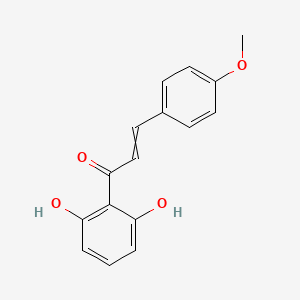
![[3-(Chloromethoxy)prop-1-en-1-yl]benzene](/img/structure/B14336695.png)
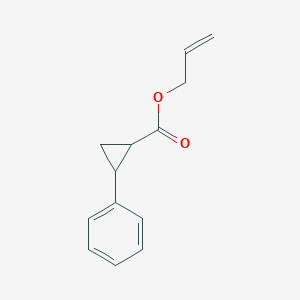
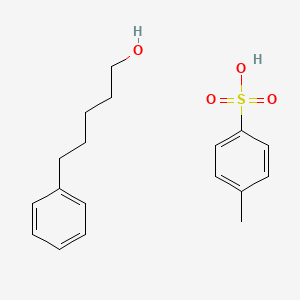
![9-Butyl-9-phosphabicyclo[4.2.1]nonane](/img/structure/B14336723.png)
